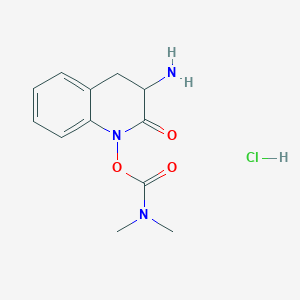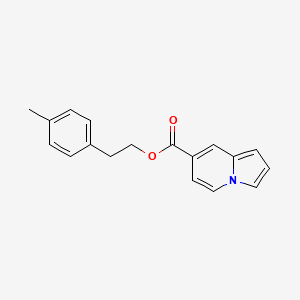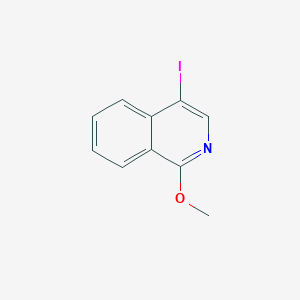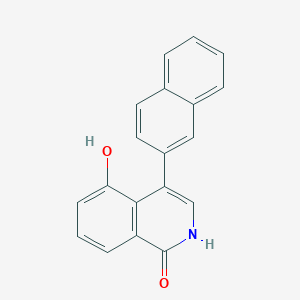![molecular formula C12H14BrN3 B11842899 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンは、イミダゾ[1,2-a]ピリジン系に属する複素環式化合物です。これらの化合物は、多様な生物活性で知られており、創薬化学において足場として頻繁に使用されています。構造中に臭素原子とピペリジン環が存在することは、さまざまな化学反応や用途において、この化合物を汎用性の高い分子にしています。
2. 製法
合成経路と反応条件
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンの合成は、通常、適切な前駆体の環化反応が含まれます。一般的な方法の1つは、2-アミノピリジンとα-ブロモケトンを塩基の存在下で反応させることです。 反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒を使用し、過硫酸カリウム(K2S2O8)とヨウ素(I2)などの触媒を使用することが含まれます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路を大規模で行う場合があります。連続フローリアクターと自動合成を使用すると、製造プロセスの効率と収率を向上させることができます。温度、圧力、溶媒選択などの反応条件の最適化は、大規模合成において不可欠です。
3. 化学反応解析
反応の種類
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンは、さまざまな化学反応を起こします。これには以下が含まれます。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどのさまざまな求核試薬と置換できます。
酸化と還元: この化合物は、特定の条件下で酸化または還元して、さまざまな誘導体を生成できます。
環化反応: より複雑な複素環構造を形成するために、環化反応に関与できます。
一般的な試薬と条件
置換: ジメチルホルムアミド(DMF)などの溶媒中で、水素化ナトリウム(NaH)や炭酸カリウム(K2CO3)などの試薬が一般的に使用されます。
酸化: 過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換イミダゾ[1,2-a]ピリジン誘導体が含まれます。これらは、コア構造に異なる官能基が結合しており、それらの生物学的および化学的特性が強化されます。
4. 科学研究における用途
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、酵素阻害剤や受容体モジュレーターとしての可能性について研究されています。
医学: がんや感染症など、さまざまな疾患の治療のための新しい薬剤の開発において有望な結果を示しています.
産業: 新しい材料の開発に使用され、農薬や医薬品を合成するための前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological and chemical properties.
科学的研究の応用
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。臭素原子とピペリジン環は、これらの標的への結合に重要な役割を果たし、それらの活性の阻害または調節につながります。 この化合物は、シグナル伝達経路や細胞プロセスを干渉することができ、創薬や開発において貴重なツールとなっています .
6. 類似の化合物との比較
類似の化合物
- 6-ブロモイミダゾ[1,2-a]ピリジン-2-カルボヒドラジド
- 6-(イミダゾ[1,2-a]ピリジン-6-イル)-キナゾリン-4(3H)-オン誘導体
- N-(ピリジン-2-イル)アミドおよび3-ブロモイミダゾ[1,2-a]ピリジン
独自性
6-ブロモ-3-(ピペリジン-4-イル)イミダゾ[1,2-a]ピリジンは、ピペリジン環の存在により際立っています。この環は、特定の生物学的標的に対する結合親和性と特異性を高めます。この構造上の特徴は、他の類似の化合物とは異なり、その独自の生物活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-(Imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Uniqueness
6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine stands out due to the presence of the piperidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.
特性
分子式 |
C12H14BrN3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
6-bromo-3-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6H2 |
InChIキー |
FGDGWRITWJQOIU-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CN=C3N2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)




![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)





![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)

